

In-Depth Technical Guide to BP Fluor 405 Picolyl Azide

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Compound of Interest

Compound Name: BP Fluor 405 Picolyl Azide

Cat. No.: B15622428

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This guide provides a comprehensive overview of **BP Fluor 405 Picolyl Azide**, a fluorescent probe essential for advanced biomolecular labeling. The document details the molecule's physicochemical properties, its application in copper-catalyzed click chemistry (CuAAC), and provides detailed experimental protocols for its use in cellular imaging.

Core Properties and Specifications

BP Fluor 405 Picolyl Azide is a blue-fluorescent dye optimized for the 407 nm krypton laser or the 408 nm violet laser diode.[1] Its key feature is the incorporation of a picolyl moiety, a copper-chelating motif that significantly enhances the efficiency of CuAAC reactions.[2][3][4] This allows for a substantial reduction in the required copper catalyst concentration, thereby minimizing cellular toxicity and preserving the fluorescence of sensitive proteins like GFP.[5][6]

Quantitative Data Summary

The molecular weight of **BP Fluor 405 Picolyl Azide** can vary depending on its salt form. For accurate preparation of stock solutions, it is crucial to refer to the batch-specific molecular weight provided by the supplier.[2] Below is a summary of the available data from various suppliers.

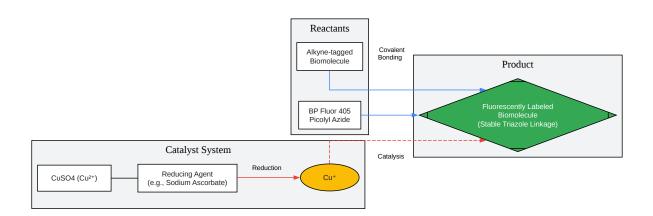


| Parameter | Value | Source |
|--|--|------------------------------------|
| Molecular Weight | 1022.26 g/mol (triethylammonium salt) | MedKoo Biosciences[2] |
| 715.7 g/mol | BroadPharm[7][8] | |
| 718.68 g/mol (protonated) | AxisPharm[4] | _ |
| 1022.26 g/mol (triethylammonium salt) | AxisPharm[4] | |
| Chemical Formula | C45H67N9O12S3 (triethylammonium salt) | MedKoo Biosciences[2] |
| Excitation Maximum | ~402 nm | BroadPharm, AxisPharm[1][4] [9] |
| Emission Maximum | ~424 nm | BroadPharm, AxisPharm[1][4] [9] |
| Extinction Coefficient | ~35,000 cm ⁻¹ M ⁻¹ | BroadPharm, AxisPharm[1][4] [9] |
| Solubility | Water, DMSO, DMF | BroadPharm, AxisPharm[4][9] |

Signaling and Reaction Pathways

BP Fluor 405 Picolyl Azide is utilized in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction forms a stable triazole linkage between an azide (on the BP Fluor 405 probe) and a terminal alkyne (incorporated into a target biomolecule). The picolyl group accelerates the reaction by chelating Cu(I) ions, effectively increasing the local copper concentration at the reaction site.





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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Experimental Protocols

The following is a detailed methodology for fluorescently labeling alkyne-modified biomolecules in fixed cells using a picolyl azide toolkit, adapted from the Thermo Fisher Scientific Click-iT® Plus protocol.[10]

Reagent Preparation

- Alexa Fluor® Picolyl Azide (PCA) Stock Solution: Prepare a 5 mM stock solution of the picolyl azide in high-quality DMSO.
- 1X Click-iT® Reaction Buffer: Dilute the provided 10X reaction buffer to 1X with deionized water. Store at 2–8°C for up to 6 months.[10]
- 1X Click-iT® Buffer Additive: Prepare this fresh on the day of the experiment by diluting the 10X stock 1:10 in deionized water.[10]



• CuSO₄ and Copper Protectant Pre-mix: Prepare the copper solution by mixing CuSO₄ and the copper protectant according to the manufacturer's guidelines to achieve the desired final concentration (typically in the low micromolar range for live-cell compatibility).[3][5]

Cell Fixation and Permeabilization

- Culture cells on coverslips or in imaging dishes to the desired confluency.
- Remove the culture medium and wash cells once with PBS, pH 7.4.
- Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 15 minutes at room temperature.
- Remove the fixative and wash the cells twice with 3% BSA in PBS.
- Permeabilize the cells by adding 0.5% Triton® X-100 in PBS and incubating for 20 minutes at room temperature.
- Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[10]

Click Reaction for Fluorescent Labeling

- Prepare the Click-iT® Plus reaction cocktail immediately before use. For a single 500 μL reaction, add the components in the specified order:
 - 435 μL of 1X Click-iT® reaction buffer
 - 5 μL of 500 μM Alexa Fluor® PCA solution (for a final concentration of 5 μΜ)
 - 10 μL of the CuSO₄-copper protectant pre-mix
 - 50 μL of 1X Click-iT® buffer additive[10]
- Remove the wash solution from the permeabilized cells.
- Add the freshly prepared reaction cocktail to the cells, ensuring the entire surface is covered.
- Incubate for 30 minutes at room temperature, protected from light.

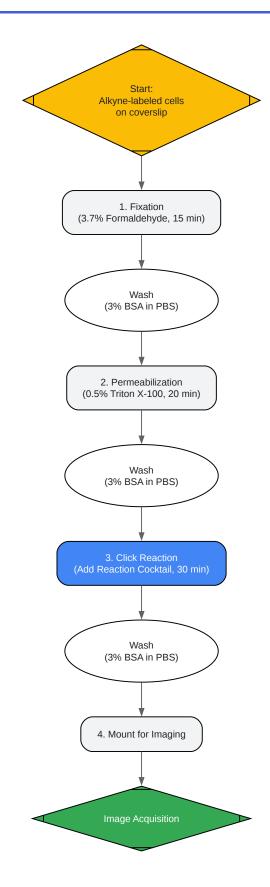


- Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
- (Optional) Proceed with nuclear staining (e.g., Hoechst 33342) or other antibody-based staining protocols.
- Wash the cells a final time with PBS.
- Mount the coverslips using an appropriate mounting medium. The sample is now ready for fluorescence imaging.

Experimental Workflow Visualization

The following diagram illustrates the key steps for labeling and imaging biomolecules within fixed cells using **BP Fluor 405 Picolyl Azide**.





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Workflow for fluorescent labeling of fixed cells.



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